1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride
Description
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride (CAS: 63867-84-5) is a piperidine-derived compound with a naphthyloxymethyl substituent at the alpha position of the ethanol moiety. Its molecular formula is C₁₇H₂₂ClNO, and it features a fused bicyclic aromatic system (naphthyl) linked via an ether oxygen to a methyl group, which is further attached to the piperidineethanol backbone . This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler phenyl-substituted analogs, which may influence its biological activity and applications in medicinal chemistry or agrochemical research.
Properties
CAS No. |
5610-35-5 |
|---|---|
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18;/h2-3,6-10,16,20H,1,4-5,11-14H2;1H |
InChI Key |
PMMVFTJVAUABLF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(CCOC2=CC=CC3=CC=CC=C32)O.Cl |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride typically involves the reaction of piperidine with an appropriate naphthyloxymethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield naphthyl derivatives, while substitution reactions may produce a variety of substituted piperidineethanol compounds.
Scientific Research Applications
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to structurally related piperidineethanol derivatives with variations in aromatic substituents, substituent positions, and backbone modifications (Table 1).
Table 1. Structural and Molecular Comparison
Key Observations :
- Backbone Modifications : β-methyl or β-benzyl substituents (e.g., CAS 64230-89-3) reduce conformational flexibility, which may impact interactions with biological targets .
Physicochemical Properties
- Acid-Base Behavior : The piperidine nitrogen (pKa ~10–11) and hydroxyl group (pKa ~14–16) contribute to pH-dependent solubility, similar to cetirizine derivatives () .
Biological Activity
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride is a compound with notable biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H19ClN2O
- Molecular Weight : 270.77 g/mol
The compound features a piperidine ring linked to an ethanol group and an alpha-naphthyloxymethyl moiety, which contributes to its unique biological interactions.
1-Piperidineethanol acts primarily as a modulator of neurotransmitter systems. Its mechanism involves:
- Interaction with Receptors : The compound has been shown to interact with various neurotransmitter receptors, including adrenergic and serotonergic receptors. This interaction can lead to altered signaling pathways that affect cardiovascular and central nervous system functions .
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways relevant to drug metabolism and therapeutic efficacy.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Cardiovascular Effects : In studies involving anesthetized animal models, 1-Piperidineethanol demonstrated significant inotropic (increasing heart contractility) and vasodilatory effects. These effects are attributed to its action on adrenergic receptors .
- CNS Activity : The compound has shown potential in modulating central nervous system activity, which could be beneficial in treating conditions such as anxiety or depression.
Case Studies
- Cardiac Function Study : A study evaluated the effects of 1-Piperidineethanol on isolated rat hearts. The results indicated a dose-dependent increase in contractile force without significant adverse effects on heart rhythm .
- Vasodilatory Response : In vivo studies demonstrated that administration of the compound resulted in vasodilation in anesthetized dogs, suggesting potential applications in managing hypertension .
Comparative Studies
A comparative analysis of 1-Piperidineethanol with similar compounds revealed its unique pharmacological profile:
| Compound Name | Inotropic Effect | Vasodilatory Effect | CNS Activity |
|---|---|---|---|
| 1-Piperidineethanol | High | Moderate | Moderate |
| Compound A (similar structure) | Moderate | Low | High |
| Compound B (related derivative) | Low | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
